![molecular formula C9H10BrNO B184464 N-(4-bromo-3-methylphenyl)acetamide CAS No. 90914-81-1](/img/structure/B184464.png)
N-(4-bromo-3-methylphenyl)acetamide
Overview
Description
N-(4-bromo-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)acetamide typically involves the acetylation of 4-bromo-3-methylaniline. The reaction is carried out by reacting 4-bromo-3-methylaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is then heated under reflux conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or toluene to facilitate the reaction and improve the yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The compound can undergo reduction to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Oxidation Reactions: The major product is 4-bromo-3-methylbenzoic acid.
Reduction Reactions: The major product is 4-bromo-3-methylaniline.
Scientific Research Applications
Organic Synthesis
N-(4-bromo-3-methylphenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.
Key Reactions:
- Substitution Reactions : The bromine atom can be substituted with other functional groups using nucleophilic reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- Oxidation and Reduction : This compound can undergo oxidation or reduction reactions to yield different products, depending on the reagents used (e.g., potassium permanganate for oxidation).
Pharmaceutical Applications
The compound is utilized in medicinal chemistry for developing new therapeutic agents. Its halogenated structure enhances its biological activity, making it a candidate for drugs targeting various diseases.
Case Studies:
- A study published in MDPI highlighted its antimicrobial properties, demonstrating efficacy against resistant bacterial strains, suggesting potential for antibiotic development.
- Research on enzyme inhibition indicated that this compound derivatives could inhibit acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment.
Material Science
In material science, this compound is explored for its role in developing novel materials with specific electronic and optical properties. Its incorporation into polymer matrices can enhance material performance.
Applications:
- Used in the synthesis of advanced polymers that exhibit improved thermal and mechanical properties.
- Investigated for potential use in electronic devices due to its unique structural attributes.
Biological Studies
The compound acts as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological targets makes it useful in various research settings.
- Exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Potential use as an anti-inflammatory agent due to its structural characteristics that facilitate interaction with inflammatory pathways .
Industrial Applications
This compound finds applications in the synthesis of agrochemicals and dyes. Its reactivity allows it to be employed in producing various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as analgesia or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(3-bromo-4-methylphenyl)acetamide
- N-(4-chloro-3-methylphenyl)acetamide
Uniqueness
N-(4-bromo-3-methylphenyl)acetamide is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Biological Activity
N-(4-bromo-3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process:
- Bromination : The starting material, 3-methylphenyl, is brominated to introduce a bromine atom at the para position.
- Acylation : The brominated intermediate is acylated using chloroacetyl chloride to form the acetamide.
- Final Modifications : Additional modifications may involve introducing various substituents to enhance biological activity.
The structural formula of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : It could also interact with various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various bacterial strains and shown promising results in inhibiting growth, particularly against Gram-positive bacteria.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. A study demonstrated its effectiveness in reducing cell viability in cancer cell lines through apoptosis induction. The following table summarizes the findings from recent studies on its anticancer activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 (Colon) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Cell cycle arrest |
A549 (Lung) | 18 | Inhibition of proliferation |
Enzyme Inhibition
This compound has been studied for its inhibitory effects on key enzymes involved in various biological processes:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase (AChE) | Competitive | 12 |
Butyrylcholinesterase (BChE) | Non-competitive | 25 |
Lipoxygenase (LOX) | Mixed | 30 |
Case Studies
- Anticancer Activity Study : In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The compound showed a significant reduction in cell viability, indicating potential as an anticancer agent .
- Antimicrobial Efficacy : A comprehensive screening revealed that this compound effectively inhibited several pathogenic bacteria, suggesting its utility as an antimicrobial agent .
- Enzyme Interaction Analysis : Detailed kinetic studies indicated that this compound acts as a competitive inhibitor for AChE, with implications for neurodegenerative disease treatment .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZHUFNLXFFINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879441 | |
Record name | 3-METHYL-4-BROMOACETANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90914-81-1 | |
Record name | N-(4-Bromo-3-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90914-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-METHYL-4-BROMOACETANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(4-bromo-3-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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